4,6-Dinitroresorcinol
Overview
Description
. It is characterized by the presence of two nitro groups (-NO₂) and two hydroxyl groups (-OH) attached to a benzene ring. This compound is known for its high reactivity and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
4,6-Dinitroresorcinol is an intermediate compound used to synthesize 4,6-diamino-resorcinol . This latter compound is a crucial monomer in the preparation of poly-p-phenylene-benzobisoxazole (PBO) fiber , a high-performance fiber with superior tensile strength, flame retardance, and environmental stability .
Mode of Action
The mode of action of this compound involves a series of chemical reactions. In one method, 4,6-dinitro-m-dichlorobenzene, polymer dihydric alcohol, fatty primary alcohol, and liquid caustic undergo a catalytic etherealization reaction under normal or high-temperature conditions to generate 4,6-dinitro-3-methoxyphenol . This compound then reacts with sulfuric acid, and the phenolic ether is hydrolyzed to protect the hydroxyl phenolic group, resulting in the formation of this compound .
Biochemical Pathways
The biochemical pathways involving this compound are primarily related to its role as an intermediate in the synthesis of 4,6-diaminoresorcinol . This compound is then used in the production of PBO fiber . The exact biochemical pathways and their downstream effects are complex and depend on the specific synthesis and processing methods used.
Pharmacokinetics
It’s known that the compound’s solubility in different solvents can significantly affect its behavior . For example, the solubility of 2-chloro-4,6-dinitroresorcinol in ethanol/water mixtures was determined, and the Jouyban–Acree solubility equation was established .
Result of Action
The primary result of the action of this compound is the production of 4,6-diaminoresorcinol , which is then used to create PBO fiber . This fiber has many excellent characteristics, such as superior tensile strength and modulus, flame retardance, and environmental stability .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the yield of 2-chloro-4,6-dinitroresorcinol in an antisolvent crystallization process was found to increase with the antisolvent feed rate . Additionally, the solvent media used can significantly affect the yield of the target product 4,6-diaminoresorcinol . For example, alkanol or acetic acid aqueous solutions were found to be favorable for hydrodechlorination .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Dinitroresorcinol can be synthesized through the nitration of resorcinol (1,3-benzenediol). The process involves treating resorcinol with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperature conditions. The reaction typically occurs at temperatures below 50°C to prevent over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration reactors equipped with cooling systems to maintain optimal reaction temperatures. The process is carefully monitored to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dinitroresorcinol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used to oxidize this compound.
Reduction: Reducing agents like iron (Fe) or hydrogen (H₂) can reduce the nitro groups to amino groups (-NH₂).
Substitution: Halogenation reactions can be performed using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro groups can produce 4,6-diaminoresorcinol.
Substitution: Halogenation can result in the formation of halogenated derivatives of this compound.
Scientific Research Applications
4,6-Dinitroresorcinol is utilized in various scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a precursor for the synthesis of dyes, pigments, and other chemical compounds.
Biology: The compound is used in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: It is employed in the production of explosives, polymers, and other industrial chemicals.
Comparison with Similar Compounds
2,4-Dinitroresorcinol
2,6-Dinitroresorcinol
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Properties
IUPAC Name |
4,6-dinitrobenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O6/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXIRNHACKAGPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210606 | |
Record name | 4,6-Dinitroresorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
616-74-0 | |
Record name | 4,6-Dinitroresorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=616-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dinitroresorcinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Dinitroresorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dinitroresorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.537 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4,6-Dinitroresorcinol?
A1: this compound has the molecular formula C6H4N2O6 and a molecular weight of 200.12 g/mol. []
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, research has used several spectroscopic techniques to characterize this compound. These include infrared spectroscopy (IR) [], ultraviolet-visible spectroscopy (UV-Vis) [], mass spectrometry [], 1H-NMR [], and 13C-NMR. [] Additionally, gas-phase electron diffraction has been employed to determine its molecular geometry. [, ]
Q3: What is known about the intramolecular hydrogen bonding in this compound?
A3: Studies using gas-phase electron diffraction and computational methods revealed that this compound exhibits resonance-assisted intramolecular hydrogen bonding. [, , , ] This bonding significantly influences the molecule's geometry and bond lengths compared to parent molecules like phenol and nitrobenzene. [, ]
Q4: What is known about the solubility of this compound?
A4: Research has investigated the solubility of this compound in various solvents, including ethanol [], methanol [], acetic acid [], ethyl acetate [], and water [, ]. The solubility was found to increase with increasing temperature in all solvents tested. []
Q5: Are there any applications of this compound in material science?
A5: this compound serves as a key intermediate in synthesizing 4,6-diaminoresorcinol dihydrochloride, a crucial precursor for producing Poly(p-phenylene benzobisoxazole) (PBO). [, , ] PBO is a high-performance polymer known for its exceptional thermal and mechanical properties, finding applications in aerospace and other demanding fields. [, ]
Q6: Does this compound exhibit any catalytic properties?
A6: While this compound itself may not be a catalyst, research has explored its use as a starting material in reactions involving catalysts. For example, one study investigated the hydrogenation-dechlorination of 2-chloro-4,6-dinitroresorcinol (a derivative of this compound) over palladium on carbon (Pd/C) catalysts. []
Q7: Have computational methods been used to study this compound?
A7: Yes, both ab initio methods and density functional theory (DFT) have been employed to study the intramolecular hydrogen bonding and molecular geometry of this compound. [, ] These studies provided insights into the conformational preferences, hydrogen bond strengths, and the impact of hydrogen bonding on the molecule's structure. [, ]
Q8: What is known about the stability of this compound?
A9: this compound decomposes without melting above 530 K. [] Research has also explored the stability of a related compound, 2-(4-methoxycarbonylphenyl)-5-amino-6-hydroxybenzoxazole (MAB), which is derived from this compound. MAB shows good stability, with minimal purity loss over extended periods in air. []
Q9: What analytical techniques are used to characterize and quantify this compound?
A10: Various analytical methods have been employed to characterize and quantify this compound, including:* Chromatographic techniques: High-performance liquid chromatography (HPLC) is used to assess the purity of this compound and its derivatives. [, ]* Spectroscopic techniques: IR, UV-Vis, and mass spectrometry are used for compound identification and purity assessment. []* Crystallography: X-ray diffraction (XRD) helps determine the crystal structure of this compound and its derivatives. [, ]* Thermal analysis: Techniques like differential scanning calorimetry (DSC) can provide information about the thermal properties of the compound. []
Q10: Is there any research on the environmental impact of this compound?
A11: Research has focused on the photocatalytic degradation of 2-chloro-4,6-dinitroresorcinol, a derivative of this compound, present in industrial wastewater. Titanium dioxide (TiO2) films show promise for effectively degrading this compound, potentially mitigating its environmental impact. [, ]
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